molecular formula C21H23N5O5S B6548126 2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-nitrophenyl)acetamide CAS No. 946239-64-1

2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-nitrophenyl)acetamide

Cat. No.: B6548126
CAS No.: 946239-64-1
M. Wt: 457.5 g/mol
InChI Key: SNFUZKOZDUEBQP-UHFFFAOYSA-N
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Description

This compound is a pyrido[2,3-d]pyrimidine derivative featuring a sulfanylacetamide backbone and a 3-nitrophenyl substituent. Its structure integrates a dioxopyrido-pyrimidine core, which is substituted with a 2-methylpropyl group at position 6 and methyl groups at positions 1 and 2. The synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution, as inferred from analogous protocols in pyrimidine chemistry .

Properties

IUPAC Name

2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5S/c1-12(2)8-13-10-22-19-17(20(28)25(4)21(29)24(19)3)18(13)32-11-16(27)23-14-6-5-7-15(9-14)26(30)31/h5-7,9-10,12H,8,11H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFUZKOZDUEBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CN=C2C(=C1SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-nitrophenyl)acetamide represents a novel class of pyrido[2,3-d]pyrimidine derivatives that exhibit significant biological activity. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C21H23N5O5S
  • Molecular Weight : 457.5 g/mol
  • Structure : The compound features a pyrido[2,3-d]pyrimidine core with a sulfanyl group and an acetamide moiety that may facilitate interactions with biological targets.

Biological Activity Overview

Preliminary studies suggest that this compound may possess anticancer properties and other pharmacological effects due to its structural characteristics. The following sections detail its biological activities based on various research findings.

Anticancer Activity

Research indicates that similar pyrido[2,3-d]pyrimidine compounds have shown promising anticancer effects through several mechanisms:

  • Enzyme Inhibition : Compounds in this class have been reported to inhibit key enzymes involved in nucleic acid synthesis, disrupting cancer cell proliferation. For instance, the inhibition of EGFR (Epidermal Growth Factor Receptor) kinase has been highlighted:
    • IC50 Values : Some derivatives demonstrated IC50 values as low as 13 nM against EGFR kinase .
  • Cell Growth Suppression : These compounds can induce apoptosis or cell cycle arrest in various cancer cell lines:
    • Cell Lines Tested : NCI-H1975, A549, and NCI-H460 showed varying degrees of sensitivity to these compounds .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Targeting Kinases : The compound may selectively inhibit kinases critical for tumor growth.
  • Cell Cycle Disruption : Inducing apoptosis or halting the cell cycle progression in cancer cells is a significant pathway for its anticancer activity.

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound compared to others in its class, the following table summarizes key findings from recent studies:

Compound NameIC50 (nM)Cell Line TestedMechanism of Action
2-{[1,3-dimethyl-6-(2-methylpropyl)-...]}13EGFR L858R/T790MKinase inhibition
Pyrido[2,3-d]pyrimidine derivative A1>50A549Cell cycle arrest
Thienopyrimidine B10.297NCI-H1975Apoptosis induction

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrido[2,3-d]pyrimidine compounds:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anticancer potential using MTT assays. Compounds with specific substitutions showed enhanced activity against cancer cell lines .
  • Enzyme Inhibition Studies : Research indicated that certain derivatives exhibited strong inhibitory effects on enzymes like acetylcholinesterase and urease, suggesting potential for broader therapeutic applications beyond oncology .
  • Docking Studies : Computational studies have provided insights into how these compounds interact with target proteins at the molecular level, enhancing understanding of their mechanism of action .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Reference
Target Compound Pyrido[2,3-d]pyrimidine 3-nitrophenyl, 2-methylpropyl, methyl Not Reported ~493.5 (estimated)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () Pyrimidine-2,4-dione 2,3-dichlorophenyl, methyl 230–232 344.21
N-(3,4-Dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide () Pyridine-acetamide hybrid 3,4-dimethoxyphenethyl, propyl Not Reported 399.21
499102-12-4 () Benzothieno[2,3-d]pyrimidine 4-methoxyphenyl, ethyl Not Reported Not Reported

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-nitrophenyl group (electron-withdrawing) contrasts with the 2,3-dichlorophenyl group in , which may influence solubility and receptor binding .

Key Observations :

  • The target compound’s synthesis likely mirrors ’s Pd-catalyzed methodology, which is efficient for aryl-amine bond formation but may require stringent conditions (e.g., anhydrous DMF) .
  • Higher yields in (94%) highlight the efficiency of multicomponent reactions compared to stepwise syntheses .

Bioactivity and Spectral Profiling

Table 3: Bioactivity and Spectroscopic Data

Compound Name Bioactivity Profile (Inferred) 1H NMR Key Shifts (δ, ppm) Protein Targets (Hypothetical) Reference
Target Compound Potential kinase inhibition Not Reported Kinases (e.g., EGFR, VEGFR)
Compound in Antimicrobial (hypothesized) 12.50 (NH), 10.10 (NHCO), 7.82 (Ar-H) Dihydrofolate reductase
Compounds in Quorum-sensing modulation (Vibrio spp.) Similar shifts in S/R-configuration isomers LuxR-type receptors

Key Observations :

  • Bioactivity Clustering : Compounds with pyrimidine cores (e.g., and target compound) may cluster into groups targeting nucleotide metabolism enzymes, as seen in hierarchical bioactivity analyses .
  • NMR Correlations : The target compound’s sulfanyl and acetamide protons may exhibit shifts similar to ’s SCH2 (δ 4.12) and NHCO (δ 10.10) .

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